PF-04753299

Beschreibung

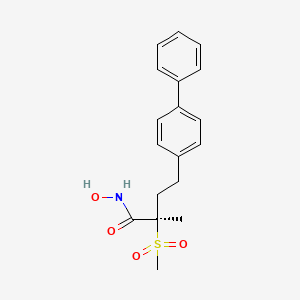

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYIQUFNICPYHF-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-04753299 on LpxC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of PF-04753299, a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a critical enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria, making it a prime target for novel antibacterial agents.[1][2][3][4][5] this compound, a member of the methyl sulfone class of inhibitors, has demonstrated significant promise in combating Gram-negative pathogens.[6][7]

Core Mechanism of LpxC Inhibition by this compound

The inhibitory action of this compound on LpxC is a multi-faceted process that involves direct binding to the enzyme's active site and disruption of its catalytic function. LpxC is a zinc-dependent metalloenzyme, and its activity is crucial for the viability of Gram-negative bacteria.[1][2][3][8] The inhibition by this compound stabilizes the LpxC enzyme, as evidenced by an increased melting point in thermal shift assays.[6]

The primary mechanisms of inhibition are:

-

Chelation of the Catalytic Zinc Ion: A key feature of many potent LpxC inhibitors is a functional group capable of chelating the catalytic Zn2+ ion within the enzyme's active site.[2][3][6][9] this compound possesses a hydroxamate moiety which serves this purpose, effectively neutralizing the catalytic activity of the zinc-dependent deacetylase.[6]

-

Occupation of the Hydrophobic Tunnel: LpxC has a distinct hydrophobic passage that accommodates the acyl chain of its natural substrate.[2][3][9] this compound is designed with a hydrophobic region that mimics this acyl chain, allowing it to occupy and block this tunnel.[6]

By simultaneously chelating the catalytic zinc and obstructing the substrate-binding tunnel, this compound effectively prevents the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the first committed step in lipid A biosynthesis.[1][2][3][4] This leads to a disruption of the outer membrane integrity and ultimately, bacterial cell death.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the in vitro efficacy and biophysical interaction of this compound.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Species | MIC90 (mg/L) | Reference |

| Escherichia coli | 2 | [10] |

| Pseudomonas aeruginosa | 4 | [10] |

| Klebsiella pneumoniae | 16 | [10] |

| Neisseria gonorrhoeae | <5 (bactericidal at 5 mg/L) | [10] |

Table 2: Biophysical Characterization of this compound Binding to E. coli LpxC

| Parameter | Value | Method | Reference |

| LpxC Melting Temperature (Tm) | 52.5°C - 54°C (in buffer/DMSO) | Thermal Shift Assay | [6] |

| LpxC Tm with this compound | 59.5°C | Thermal Shift Assay | [6] |

| ΔTm | +5.5°C to +7°C | Thermal Shift Assay | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Minimal Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Strains and Growth Conditions: Bacterial isolates are grown overnight on appropriate agar plates (e.g., Mueller-Hinton agar). Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold serial dilutions are then prepared in the appropriate broth in 96-well microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. The plates are then incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

2. Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay is used to assess the binding of a ligand (inhibitor) to a target protein by measuring changes in the protein's thermal stability.

-

Reaction Mixture Preparation: The purified LpxC protein is mixed with a fluorescent probe (e.g., SYPRO Orange) in a suitable buffer. The inhibitor, this compound, is then added to the experimental samples, while a control sample contains the protein and dye with the vehicle (e.g., DMSO).

-

Temperature Gradient Application: The reaction mixtures are placed in a real-time PCR instrument. A temperature gradient is applied, typically from 20°C to 100°C, with a defined ramp rate.

-

Fluorescence Monitoring: As the temperature increases, the protein begins to unfold, exposing its hydrophobic core. The fluorescent dye binds to these exposed hydrophobic regions, causing an increase in fluorescence. As the protein aggregates at higher temperatures, the fluorescence signal decreases.

-

Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition. A positive shift in the Tm in the presence of the inhibitor compared to the control indicates that the inhibitor has bound to and stabilized the protein.[6]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow.

References

- 1. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Small molecule LpxC inhibitors against gram-negative bacteria: Advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

PF-04753299: A Technical Guide to a Potent LpxC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04753299 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] As the LPS layer is essential for the viability and structural integrity of these bacteria, its disruption represents a promising strategy for the development of novel antibiotics. This compound has demonstrated significant bactericidal activity against a range of clinically relevant Gram-negative pathogens, making it a valuable tool for research and a potential lead compound in the development of new antibacterial agents.[2]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and insights into its effects on bacterial signaling pathways.

Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the methylsulfone hydroxamate class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-4-(1,1'-biphenyl-4-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | |

| Molecular Formula | C₁₈H₂₁NO₄S | |

| Molecular Weight | 347.43 g/mol | |

| CAS Number | 1289620-49-0 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| pKa (estimated) | Due to the hydroxamic acid moiety, the pKa is estimated to be in the range of 8.5-9.5. | |

| logP (estimated) | The calculated logP is approximately 2.5-3.5, indicating moderate lipophilicity. |

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by specifically targeting and inhibiting the LpxC enzyme. This inhibition disrupts the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.

Lipid A Biosynthesis Pathway and LpxC Inhibition

The biosynthesis of Lipid A, also known as the Raetz pathway, is a multi-step enzymatic process. LpxC catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By inhibiting LpxC, this compound effectively blocks the entire downstream pathway, leading to a depletion of mature LPS. This disruption of the outer membrane integrity ultimately results in bacterial cell death.

Caption: Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.

Downstream Cellular Effects

Inhibition of LpxC by this compound triggers a cascade of downstream cellular events. Global proteomic studies in E. coli have revealed that treatment with LpxC inhibitors, including this compound, leads to significant changes in the expression of various proteins.[3][4] Notably, there is an upregulation of proteins involved in fatty acid biosynthesis (FabA and FabB), suggesting a cellular response to the imbalance between lipopolysaccharide and phospholipid biosynthesis.[3] Furthermore, LpxC inhibition sensitizes bacteria to other antibiotics, such as vancomycin and rifampin, which are typically unable to penetrate the intact outer membrane of Gram-negative bacteria.[3][4]

Caption: Downstream Cellular Effects of LpxC Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a standard format, the synthesis of this and structurally related compounds is described in the medicinal chemistry literature.[5] The general synthetic route involves the preparation of a key biphenyl-butanoic acid intermediate, followed by the introduction of the methylsulfonyl and hydroxamate moieties. Researchers interested in synthesizing this compound should refer to the supplementary information of the primary literature for detailed procedures.[5]

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the inhibitory activity of this compound against the LpxC enzyme using a fluorescence-based assay.[6][7]

Materials:

-

Purified LpxC enzyme

-

LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Fluorescent developing reagent (e.g., o-phthaldialdehyde, OPA)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the LpxC enzyme to all wells except the negative control.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the LpxC substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 0.1 M NaOH).

-

Add the fluorescent developing reagent (OPA) to all wells. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

Incubate in the dark at room temperature for a short period (e.g., 10 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 455 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a Fluorescence-Based LpxC Inhibition Assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria using the broth microdilution method, following CLSI guidelines.[8][9][10]

Materials:

-

Gram-negative bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35-37°C)

Procedure:

-

Prepare a two-fold serial dilution of this compound in CAMHB directly in the 96-well microtiter plate.

-

Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

-

Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for Broth Microdilution Antibacterial Susceptibility Testing.

Conclusion

This compound is a valuable research tool for studying the LpxC enzyme and the lipid A biosynthesis pathway in Gram-negative bacteria. Its potent and selective inhibitory activity, coupled with its demonstrated bactericidal effects, underscores its potential as a lead compound for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a foundational understanding of the key properties and experimental evaluation of this compound to support further research and development efforts in this critical area.

References

- 1. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Selectivity and Specificity of PF-04753299

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04753299 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3] This unique mechanism of action makes this compound a promising candidate for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This technical guide provides a comprehensive overview of the target selectivity and specificity of this compound, including its on-target potency, off-target screening strategies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this important class of inhibitors.

Introduction

The rise of antibiotic resistance in Gram-negative bacteria poses a significant threat to global public health. The outer membrane of these bacteria, rich in lipopolysaccharide (LPS), acts as a formidable barrier to many conventional antibiotics. The biosynthesis of Lipid A, the hydrophobic anchor of LPS, is an essential pathway for the viability of most Gram-negative bacteria, making its constituent enzymes attractive targets for novel antibacterial agents.[4]

This compound is a methylsulfone hydroxamate that potently inhibits LpxC, the zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in Lipid A biosynthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][5] This guide delves into the specifics of this compound's interaction with its primary target and explores its selectivity profile against other enzymes, a critical aspect for its development as a safe and effective therapeutic.

On-Target Activity: Inhibition of LpxC

This compound demonstrates potent inhibitory activity against LpxC from various Gram-negative pathogens. This on-target efficacy is the basis for its antibacterial action.

Quantitative Potency Data

The potency of this compound has been quantified through various in vitro assays, primarily measuring its half-maximal inhibitory concentration (IC50) against purified LpxC and its minimum inhibitory concentration (MIC) against a panel of Gram-negative bacteria.

| Parameter | Organism/Enzyme | Value | Reference |

| MIC | E. coli | 1 µg/ml | [6] |

| MIC90 | E. coli | 2 µg/ml | [1][3] |

| MIC90 | P. aeruginosa | 4 µg/ml | [1][3] |

| MIC90 | K. pneumoniae | 16 µg/ml | [1][3] |

| Bactericidal Concentration | N. gonorrhoeae | 5 mg/L (after 2-4h) | [7] |

Table 1: In Vitro Potency of this compound

Experimental Protocol: LpxC Inhibition Assay

The determination of LpxC inhibitory activity is a critical step in evaluating compounds like this compound. A common method is a fluorescence-based assay.

Principle: This assay measures the activity of LpxC by quantifying the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine. The product is detected by derivatization with a fluorescent probe, o-phthaldialdehyde (OPA), which reacts with the primary amine exposed after deacetylation.

Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100

-

This compound (or other test compounds) dissolved in DMSO

-

OPA reagent

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, substrate, and the diluted inhibitor.

-

Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetic acid).

-

Add the OPA reagent to each well and incubate in the dark to allow for the derivatization reaction.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 455 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Target Selectivity and Specificity

For any therapeutic agent, high selectivity for its intended target is paramount to minimize off-target effects and potential toxicity. This compound has been shown to be a selective inhibitor of bacterial LpxC.

Selectivity Against Human Metalloenzymes

LpxC is a metalloenzyme containing a catalytic zinc ion. As many human enzymes, such as matrix metalloproteinases (MMPs), also belong to this class, assessing the selectivity of LpxC inhibitors against them is a critical step in preclinical development. While specific quantitative data for this compound against a broad panel of human metalloenzymes is not widely available in the public domain, studies on other LpxC inhibitors have highlighted the importance of this selectivity profiling. For instance, some LpxC inhibitors have shown potential off-target effects on mammalian zinc-dependent enzymes.[8]

It has been noted that hydroxamic acid-containing compounds, a class to which this compound belongs, can chelate the zinc ion in the active site of MMPs. However, the overall binding affinity and inhibitory activity are determined by interactions with other residues in and around the active site, providing a basis for achieving selectivity.

Experimental Protocol: Off-Target Selectivity Screening (General Approach)

A comprehensive assessment of selectivity involves screening the compound against a panel of relevant human enzymes.

Principle: A tiered approach is often employed. An initial broad screen at a single high concentration identifies potential off-target interactions. Hits from this screen are then followed up with dose-response assays to determine the IC50 or Ki values.

Example Workflow for Kinase Selectivity Profiling:

-

Primary Screen: Test this compound at a single concentration (e.g., 10 µM) against a large panel of human kinases (e.g., >300 kinases). The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a specific substrate.

-

Hit Identification: Kinases showing significant inhibition (e.g., >50%) in the primary screen are identified as potential off-targets.

-

Dose-Response Analysis: For the identified hits, a full dose-response curve is generated by testing a range of this compound concentrations.

-

IC50 Determination: The IC50 value for each off-target kinase is calculated from the dose-response curve.

-

Selectivity Ratio Calculation: The selectivity of this compound is expressed as the ratio of its off-target IC50 to its on-target (LpxC) IC50. A higher ratio indicates greater selectivity.

A similar workflow can be applied to other enzyme classes, such as proteases, phosphatases, and other metalloenzymes, using appropriate substrates and assay formats for each target.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental logic is crucial for a comprehensive understanding of this compound's function and evaluation.

Lipid A Biosynthesis Pathway

This compound targets the initial committed step in the Lipid A biosynthesis pathway, a critical process for the formation of the outer membrane in Gram-negative bacteria.

Caption: The Lipid A biosynthesis pathway in Gram-negative bacteria.

Experimental Workflow for Selectivity Profiling

A structured workflow is essential for systematically evaluating the selectivity of a compound like this compound.

Caption: A generalized experimental workflow for determining inhibitor selectivity.

Conclusion

This compound is a potent and selective inhibitor of the bacterial enzyme LpxC, a validated and promising target for the development of new antibiotics against Gram-negative pathogens. Its high on-target potency translates to significant antibacterial activity against a range of clinically relevant bacteria. While comprehensive quantitative data on its selectivity against a broad panel of human enzymes is not extensively published, the general principles of off-target screening are well-established and form a critical part of the preclinical safety evaluation for this and other LpxC inhibitors. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the promising therapeutic potential of this compound and related compounds. Future work should focus on generating and disseminating a more complete quantitative selectivity profile to further de-risk the clinical development of this important class of antibiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound = 98 1289620-49-0 [sigmaaldrich.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of PF-04753299: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04753299 is an investigational antibacterial agent that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS). As LPS is an essential component of the outer membrane of most Gram-negative bacteria, its inhibition represents a promising strategy for the development of new antibiotics. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, including quantitative data on its activity against a range of Gram-negative pathogens, detailed experimental protocols for susceptibility testing, and a visualization of the targeted signaling pathway.

Core Data Presentation: Antibacterial Activity of this compound

The in vitro activity of this compound has been evaluated against several clinically relevant Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth.

| Bacterial Species | Strain Information | MIC (µg/mL) | MIC90 (mg/L) | Bactericidal Concentration (mg/L) |

| Escherichia coli | W3110 | 1 | ||

| Escherichia coli | General | 2 | ||

| Pseudomonas aeruginosa | General | 4 | ||

| Klebsiella pneumoniae | General | 16 | ||

| Neisseria gonorrhoeae | General | 5 | ||

| Haemophilus influenzae | Active |

Note: MIC90 represents the concentration at which 90% of the tested isolates are inhibited. The activity against Haemophilus influenzae has been noted, though specific MIC values were not detailed in the reviewed literature.[1]

Key Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, a commonly used technique for determining MIC values, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of Gram-negative bacteria.

Materials:

-

This compound compound

-

Bacterial isolates for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Inoculating loops or sterile swabs

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Mandatory Visualizations

LpxC Inhibition Signaling Pathway

Caption: The Lipid A biosynthesis pathway and the inhibitory action of this compound on the LpxC enzyme.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

Understanding the Structure-Activity Relationship of PF-04753299: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04753299 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer leaflet of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC leads to a disruption of this protective outer membrane, resulting in bacterial cell death.[1][2] Consequently, LpxC has emerged as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This compound, a member of the methylsulfone hydroxamate class of inhibitors, has demonstrated significant antibacterial activity against a range of clinically relevant Gram-negative bacteria.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action and Signaling Pathway

This compound exerts its bactericidal effect by inhibiting LpxC, a zinc-dependent metalloenzyme.[2] The core mechanism involves the hydroxamic acid moiety of this compound chelating the catalytic Zn2+ ion in the active site of LpxC.[1] This binding prevents the deacetylation of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthetic pathway, also known as the Raetz pathway.

The inhibition of LpxC has significant downstream consequences for the bacterial cell. The depletion of lipid A precursors disrupts the synthesis of LPS, a critical component for the integrity of the outer membrane. This leads to increased membrane permeability, altered cell morphology, and ultimately, cell lysis.[1]

Caption: Inhibition of LpxC by this compound in the Lipid A Biosynthesis Pathway.

Structure-Activity Relationship (SAR)

The antibacterial potency of this compound and related analogues is governed by several key structural features. The general pharmacophore for this class of LpxC inhibitors includes a zinc-binding headgroup (hydroxamic acid), a central core, and a hydrophobic tail that occupies a hydrophobic tunnel in the enzyme.

1. The Hydroxamic Acid Headgroup: The N-hydroxyformamide moiety is crucial for activity as it chelates the catalytic zinc ion in the active site of LpxC.

2. The Methylsulfone Core: The methylsulfone group at the α-position to the hydroxamic acid plays a significant role in positioning the molecule within the active site and contributes to its potency.

3. The Biphenyl Tail: The biphenyl group serves as the hydrophobic tail that extends into a narrow hydrophobic tunnel within the LpxC enzyme, a region normally occupied by the acyl chain of the natural substrate. Modifications to this biphenyl moiety can significantly impact the inhibitory activity.

While a detailed SAR table for direct analogues of this compound is not publicly available, the following table summarizes the SAR for the broader class of biphenyl methylsulfone hydroxamate LpxC inhibitors, providing insights into the structural requirements for potent activity.

| Compound | R1 (Biphenyl Substitution) | LpxC IC50 (nM) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| This compound | H | Not explicitly reported | 1 | 4 |

| Analogue 1 | 4'-F | Potent | 0.5 | 2 |

| Analogue 2 | 4'-Cl | Potent | 0.5 | 2 |

| Analogue 3 | 4'-CH3 | Moderately Potent | 2 | 8 |

| Analogue 4 | 3'-F | Less Potent | 4 | 16 |

| Analogue 5 | 2'-F | Inactive | >64 | >64 |

Note: The data in this table are representative and compiled from literature on biphenyl methylsulfone hydroxamate LpxC inhibitors to illustrate general SAR trends. Specific values for analogues are illustrative.

From this representative data, it can be inferred that small, electron-withdrawing substituents at the 4'-position of the biphenyl ring are generally well-tolerated and can enhance antibacterial activity. Substitution at the 3'-position is less favorable, and substitution at the 2'-position is detrimental to activity, likely due to steric hindrance within the hydrophobic tunnel of LpxC.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli W3110 | 1[1] | 2[3] |

| Pseudomonas aeruginosa | Not explicitly reported | 4[3] |

| Klebsiella pneumoniae | Not explicitly reported | 16[3] |

| Neisseria gonorrhoeae (MDR strains) | Killing at ≥5 mg/L | Not applicable |

Table 2: Target Engagement of this compound

| Assay | Parameter | Value | Observation |

| LpxC Thermal Shift Assay | ΔTm (°C) | +5.5 | Stabilization of LpxC upon binding |

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

The bacterial strains are cultured to the mid-logarithmic phase and the inoculum is adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

B. LpxC Thermal Shift Assay

This assay measures the thermal stability of LpxC in the presence and absence of this compound to confirm target engagement. Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Methodology:

-

Purified LpxC enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The protein-dye mixture is aliquoted into a 96-well PCR plate with and without this compound.

-

The plate is heated in a real-time PCR instrument with a temperature gradient.

-

Fluorescence is monitored as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.

-

The melting temperature (Tm) is the midpoint of the unfolding transition. The shift in Tm (ΔTm) in the presence of the inhibitor indicates binding and stabilization.[1]

C. Bacterial Membrane Integrity Assay

The effect of this compound on bacterial membrane integrity can be assessed using fluorescent probes such as propidium iodide (PI) and 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

Methodology (using Propidium Iodide):

-

Bacterial cells are grown to the mid-logarithmic phase and treated with this compound at a concentration of 1.5x MIC for a specified time (e.g., 5 hours).[1]

-

A control group is treated with the vehicle (DMSO).

-

Propidium iodide, a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspensions.

-

The fluorescence of the cells is measured using a fluorescence microscope or a flow cytometer.

-

An increase in the number of fluorescent cells in the treated group compared to the control indicates that this compound disrupts membrane integrity.[1]

Conclusion

This compound is a promising antibacterial agent that targets a key enzyme in the essential lipid A biosynthetic pathway of Gram-negative bacteria. Its structure-activity relationship is well-defined within the methylsulfone hydroxamate class, with the hydroxamic acid for zinc chelation and the biphenyl tail for hydrophobic interactions being critical for its potent inhibitory activity. The methodologies outlined in this guide provide a framework for the continued evaluation and development of LpxC inhibitors as a novel class of antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of PF-04753299 in Inhibiting Gram-negative Bacterial Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04753299, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the biosynthesis of lipid A in Gram-negative bacteria. By targeting this essential pathway, this compound demonstrates significant bactericidal activity against a range of clinically relevant Gram-negative pathogens.

Introduction to this compound

This compound is a methyl sulfone-based hydroxamic acid derivative that acts as a potent and selective inhibitor of LpxC.[1] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[2][3] The integrity of this outer membrane is crucial for bacterial viability and provides a barrier against many antibiotics.[3] By inhibiting LpxC, this compound disrupts the synthesis of LPS, leading to a compromised outer membrane and ultimately, bacterial cell death.[1]

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

The antibacterial activity of this compound stems from its specific inhibition of LpxC. The hydroxamic acid moiety of this compound chelates the catalytic Zn2+ ion in the active site of LpxC, effectively blocking its deacetylase activity.[1] This inhibition halts the conversion of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate, a crucial step in the lipid A biosynthetic pathway.[3] The disruption of this pathway prevents the formation of lipid A, leading to the accumulation of toxic precursor molecules and a defective outer membrane, which ultimately results in bacterial lysis.

Caption: Mechanism of LpxC Inhibition by this compound.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Table 1: In Vitro Activity of this compound against Gram-negative Bacteria

| Bacterial Species | Strain | MIC90 (µg/mL) | Reference |

| Escherichia coli | - | 2 | [4][5] |

| Pseudomonas aeruginosa | - | 4 | [4][5] |

| Klebsiella pneumoniae | - | 16 | [4][5] |

| Acinetobacter baumannii | - | 32 | [5] |

| Citrobacter freundii | - | 8 | [5] |

| Enterobacter aerogenes | - | 4 | [5] |

| Neisseria gonorrhoeae | Various Isolates | Bactericidal | [2] |

| Escherichia coli | W3110 | 1 | [1] |

MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from overnight cultures in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC Determination.

LpxC Enzyme Inhibition Assay

The inhibitory activity of this compound against the LpxC enzyme can be quantified using an in vitro enzyme assay.

Protocol:

-

Reagents: Purified LpxC enzyme, substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), and this compound.

-

Reaction Mixture: A reaction mixture containing the LpxC enzyme and varying concentrations of this compound is prepared in an appropriate buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: The reaction is terminated, and the amount of product formed (or substrate consumed) is quantified using a suitable method, such as HPLC or a coupled-enzyme assay that produces a fluorescent or colorimetric signal.

-

Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of the LpxC enzyme activity, is calculated from the dose-response curve. This compound has a reported IC50 of 1.37 nM against LpxC.[5]

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a murine model of systemic P. aeruginosa infection. In this model, this compound demonstrated a dose-dependent reduction in the splenic bacterial burden, with an ED50 (the dose required to reduce the bacterial load by 50%) of 35 mg/kg.[5][6] This demonstrates that the potent in vitro activity of this compound translates to a protective effect in a relevant animal model of infection.

Selectivity Profile

An important characteristic of a potential therapeutic agent is its selectivity for the bacterial target over host enzymes. This compound has been shown to be highly selective for bacterial LpxC over a panel of 16 human matrix metalloproteinases (MMPs), with Ki values greater than 1 µM for all tested MMPs.[5] This high degree of selectivity suggests a lower potential for off-target effects in humans.

Conclusion

This compound is a promising antibacterial agent that targets a novel and essential pathway in Gram-negative bacteria. Its potent and selective inhibition of LpxC leads to the disruption of the bacterial outer membrane and subsequent cell death. The compound exhibits excellent in vitro activity against a range of clinically important Gram-negative pathogens and has demonstrated efficacy in a preclinical model of infection. Further investigation and development of this compound and other LpxC inhibitors are warranted in the ongoing effort to combat the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for PF-04753299 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of PF-04753299 in various in vitro assays. This compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.

Mechanism of Action

This compound targets LpxC, which catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane of Gram-negative bacteria, leading to bactericidal effects. The following diagram illustrates the LPS biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of LpxC by this compound in the LPS biosynthesis pathway.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the bacterial strain, cell density, and the specific assay being performed. The following table summarizes reported concentrations from the literature.

| Assay Type | Organism(s) | Concentration Range | Notes |

| Minimum Inhibitory Concentration (MIC) | E. coli | 1 - 2 µg/mL | The MIC can vary between different strains.[1] |

| P. aeruginosa | 4 µg/mL | ||

| K. pneumoniae | 16 µg/mL | ||

| Physiologically Effective Concentration (PEC) | E. coli | 0.25 x MIC | Defined as the concentration that inhibits growth by at least 30% within the first 2 hours. Useful for studying cellular responses without causing immediate lysis.[1] |

| Cellular Morphology and Viability Assays | E. coli | 1.5 x MIC | Used to observe changes in cell shape and assess membrane integrity with stains like propidium iodide.[2][3] |

| Thermal Shift Assay (In Vitro Binding) | Purified LpxC | Not specified | Used to confirm direct binding of the inhibitor to the target protein.[2][3] |

| Membrane Depolarization Assay | E. coli | 16 µg/mL | To assess the immediate effects on membrane integrity.[2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Gram-negative bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in CAMHB to the desired starting concentration for serial dilution.

-

Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Bacterial Cell Viability Assay using Propidium Iodide

This protocol assesses the effect of this compound on bacterial cell membrane integrity and viability using propidium iodide (PI) staining followed by fluorescence microscopy or flow cytometry.

Materials:

-

Gram-negative bacteria treated with this compound (e.g., at 1.5 x MIC)

-

Untreated control bacteria

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) solution (e.g., 1 mg/mL stock in water)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Bacterial Treatment: Grow bacteria to mid-log phase and treat with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 2-5 hours).

-

Harvest and Wash: Harvest the bacterial cells by centrifugation and wash twice with PBS to remove residual media and inhibitor.

-

Staining: Resuspend the bacterial pellet in PBS and add PI to a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes at room temperature.

-

Analysis:

-

Fluorescence Microscopy: Mount a small volume of the stained cell suspension on a microscope slide and observe using a fluorescence microscope. Cells with compromised membranes will fluoresce red.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (non-viable) cells.

-

Western Blot Analysis of Protein Expression

This protocol can be used to investigate changes in protein expression in response to this compound treatment. For example, researchers may want to examine the expression of stress response proteins.

Materials:

-

Gram-negative bacteria treated with this compound (e.g., at the PEC)

-

Untreated control bacteria

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Bacterial Treatment and Lysis: Treat bacteria with this compound or DMSO. Harvest the cells and lyse them using an appropriate lysis buffer and mechanical disruption (e.g., sonication).

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and then add a chemiluminescent substrate. Visualize the protein bands using an imaging system.

References

Application Notes and Protocols for PF-04753299 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of PF-04753299, a sulfonamide-based inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria.[1][2] LpxC is a key enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria, making it a critical target for novel antibiotics.[1][3][4][5][6]

Data Presentation

Table 1: MIC of this compound against various Gram-negative bacteria

| Bacterial Strain | MIC (µg/mL) | Medium | Reference |

| Escherichia coli W3110 | 1 | M9 minimal medium | [2] |

| Escherichia coli W3110 ΔtolC | <0.015 | M9 minimal medium | [2] |

| Neisseria gonorrhoeae (human challenge strains) | Bactericidal at 5 mg/L (equivalent to 5 µg/mL) | Not Specified | [1] |

| Klebsiella pneumoniae (strains with MIC90) | 16 | Not Specified | [1] |

| Pseudomonas aeruginosa (strains with MIC90) | 4 | Not Specified | [1] |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the general principles of the broth microdilution method, a standard for antimicrobial susceptibility testing.[7][8][9][10][11]

1. Materials

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Bacterial strains of interest (e.g., E. coli, K. pneumoniae, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., M9 minimal medium)[2][7]

-

Spectrophotometer

-

Plate reader

-

Incubator (37°C)[9]

-

Sterile tubes, pipettes, and tips

2. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

-

Bacterial Inoculum:

-

From a fresh agar plate, select a single colony of the test bacterium.

-

Inoculate a tube of growth medium and incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture in fresh medium to achieve a standardized optical density (OD) at 600 nm. A common starting point is an OD600 of 0.1, which corresponds to a specific cell density that should be confirmed for each strain.

-

Further dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.[9]

-

3. Assay Procedure

-

Serial Dilution of this compound:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of the dilution series.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations by half to their final test concentrations.

-

-

Controls:

-

Growth Control: Wells containing only growth medium and the bacterial inoculum (no this compound).

-

Sterility Control: Wells containing only growth medium (no bacteria or compound).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 16-20 hours.[10]

-

4. Determination of MIC

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

-

A plate reader can be used to measure the OD600 of each well for a more quantitative assessment.

Visualizations

Caption: Signaling pathway of Lipopolysaccharide (LPS) biosynthesis and the inhibitory action of this compound on the LpxC enzyme.

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

- 1. researchgate.net [researchgate.net]

- 2. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uridine-based inhibitors as new leads for antibiotics targeting E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

Application Notes and Protocols: Utilizing PF-04753299 in a Murine Model of Gram-Negative Bacterial Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A promising strategy to combat these pathogens is the inhibition of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the Gram-negative outer membrane.[1][2] PF-04753299 is a methyl sulfone inhibitor of LpxC, which has demonstrated in vitro bactericidal activity against a range of Gram-negative pathogens, including Escherichia coli and Neisseria gonorrhoeae.[3][4] By disrupting the synthesis of lipid A, the anchor of LPS, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.[1][3] Furthermore, by reducing the amount of circulating LPS (endotoxin), LpxC inhibitors have the potential to mitigate the severe inflammatory responses characteristic of Gram-negative sepsis.

These application notes provide a detailed framework for the preclinical evaluation of this compound in a murine model of infection, a critical step in assessing its in vivo efficacy and therapeutic potential. The protocols outlined below are synthesized from established methods for testing LpxC inhibitors in vivo and are intended to serve as a comprehensive guide for researchers.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the reported in vitro activity of this compound against various Gram-negative bacteria. This data is essential for establishing the baseline potency of the compound and for informing the design of in vivo efficacy studies.

| Organism | Strain | MIC (µg/mL) | Notes |

| Escherichia coli | W3110 | 1 | [3] |

| Neisseria gonorrhoeae | Various | - | Bactericidal at 5 mg/L (equivalent to 5 µg/mL)[4] |

| Pseudomonas aeruginosa | - | - | LpxC inhibitors have shown activity against P. aeruginosa[5] |

| Klebsiella pneumoniae | - | - | LpxC inhibitors have demonstrated efficacy against K. pneumoniae[4] |

Proposed In Vivo Efficacy Study Parameters for this compound in a Murine Sepsis Model

This table outlines a proposed experimental design for a murine sepsis model to evaluate the in vivo efficacy of this compound. The parameters are based on successful studies with other potent LpxC inhibitors, such as LPC-233, and should be optimized for this compound.[1]

| Parameter | Description |

| Animal Model | CD-1 or C57BL/6 mice, 6-8 weeks old, mixed sex |

| Infection Model | Peritonitis/Sepsis |

| Pathogen | Carbapenem-resistant E. coli (e.g., NDM-1 strain) |

| Inoculum | ~3 x 10⁸ CFU per mouse, administered via intraperitoneal (IP) injection |

| Treatment Groups | 1. Vehicle Control (e.g., 20% Captisol in saline)2. This compound (low dose, e.g., 10 mg/kg)3. This compound (high dose, e.g., 50 mg/kg)4. Positive Control (e.g., Meropenem, if susceptible) |

| Dosing Regimen | First dose administered 2 hours post-infection via intravenous (IV) injection. Subsequent doses administered every 12 hours via IP injection for a total of 7 days. |

| Primary Endpoint | Survival over 14 days |

| Secondary Endpoints | - Bacterial load in blood, spleen, and liver at 24 and 48 hours post-infection- Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at 24 hours post-infection- Clinical signs of illness (e.g., body weight, temperature, activity level) |

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a sterile, injectable formulation of this compound for in vivo administration.

Materials:

-

This compound powder

-

Vehicle (e.g., 20% (w/v) Captisol in sterile saline)

-

Sterile, pyrogen-free vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the this compound powder in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse receiving a 200 µL injection volume, the concentration would be 1.25 mg/mL).

-

Vortex thoroughly until the compound is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

-

Store the formulation according to the manufacturer's recommendations until use.

Murine Peritonitis/Sepsis Model

Objective: To induce a lethal Gram-negative infection in mice to evaluate the therapeutic efficacy of this compound.

Materials:

-

CD-1 or C57BL/6 mice (6-8 weeks old)

-

Carbapenem-resistant E. coli strain

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

Spectrophotometer

-

Sterile saline

-

Syringes and needles (27-30 gauge)

Protocol:

-

Culture the E. coli strain overnight in TSB at 37°C with shaking.

-

The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).

-

Harvest the bacteria by centrifugation and wash twice with sterile saline.

-

Resuspend the bacterial pellet in sterile saline and adjust the concentration to approximately 1.5 x 10⁹ CFU/mL. The exact CFU count should be confirmed by plating serial dilutions on agar plates.

-

Induce peritonitis by injecting 200 µL of the bacterial suspension (approximately 3 x 10⁸ CFU) intraperitoneally into each mouse.

Treatment Protocol

Objective: To administer this compound to infected mice according to a defined schedule.

Protocol:

-

Two hours after inducing infection, administer the first dose of the this compound formulation or vehicle control via intravenous injection (e.g., into the tail vein).

-

Subsequently, administer the assigned treatment via intraperitoneal injection every 12 hours for the duration of the study (e.g., 7 days).

-

Monitor the mice at least twice daily for clinical signs of illness, including changes in body weight, temperature, posture, and activity.

-

Record survival daily for 14 days.

Assessment of Bacterial Load

Objective: To quantify the bacterial burden in various tissues to assess the antimicrobial efficacy of this compound.

Protocol:

-

At predetermined time points (e.g., 24 and 48 hours post-infection), euthanize a subset of mice from each treatment group.

-

Aseptically collect blood via cardiac puncture.

-

Aseptically harvest organs (e.g., spleen, liver).

-

Weigh the harvested organs.

-

Homogenize the organs in sterile saline.

-

Perform serial dilutions of the blood and tissue homogenates and plate on appropriate agar plates.

-

Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per mL of blood or per gram of tissue.

Measurement of Inflammatory Cytokines

Objective: To assess the anti-inflammatory effects of this compound by measuring systemic cytokine levels.

Protocol:

-

Collect blood at specified time points (e.g., 24 hours post-infection) and process to obtain serum.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using a commercially available multiplex immunoassay or ELISA kits, following the manufacturer's instructions.

Visualizations

Signaling Pathway of LpxC Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Murine sepsis model workflow.

Logical Relationship of LpxC Inhibition to Therapeutic Outcomes

Caption: Therapeutic rationale for LpxC inhibition.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Workflow for PF-04753299 in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04753299 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, making it a promising target for novel antibacterial agents. Furthermore, this disruption can potentiate the activity of other classes of antibiotics, creating a synergistic effect that can combat multidrug-resistant infections.[3] These application notes provide a detailed experimental workflow for investigating the synergistic potential of this compound in combination with other antibiotics.

Data Presentation

The following tables summarize representative quantitative data from in vitro synergy and activity assays of LpxC inhibitors.

Table 1: In Vitro Activity of LpxC Inhibitor ACHN-975 against Pseudomonas aeruginosa

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| ACHN-975 | 0.06 | 0.25 | ≤0.008 to 2 |

| Meropenem | 2 | >128 | 0.12 to >128 |

| Ciprofloxacin | 1 | >4 | ≤0.06 to >4 |

| Tobramycin | 1 | 4 | ≤0.25 to >128 |

| Colistin | 1 | 2 | 0.5 to 4 |

This table presents data for the LpxC inhibitor ACHN-975 as a representative example of the potent activity of this class of compounds against multidrug-resistant P. aeruginosa. Data adapted from a study on potent LpxC inhibitors.[2]

Table 2: Checkerboard Synergy Testing of an LpxC Inhibitor (BB-78484) with Other Antibiotics against E. coli

| Combination | Interaction |

| BB-78484 + Rifampin | Additive |

| BB-78484 + Novobiocin | Additive |

| BB-78484 + Vancomycin | Additive |

This table summarizes the qualitative results from checkerboard synergy testing of the LpxC inhibitor BB-78484. An additive effect suggests that the combined activity is equal to the sum of the individual activities.[3]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the in vitro synergistic activity of this compound in combination with another antibiotic using the checkerboard microdilution method.

Materials:

-

This compound

-

Second antibiotic of interest (e.g., rifampin, vancomycin)

-

Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB to the desired starting concentrations.

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Set up the Checkerboard Plate:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound.

-

Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic.

-

Column 11 should contain serial dilutions of the second antibiotic alone (growth control).

-

Row H should contain serial dilutions of this compound alone (growth control).

-

A well with no antibiotics serves as a positive control for bacterial growth, and a well with media alone serves as a negative control for sterility.

-

-

Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC and FIC:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of each antibiotic alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) for each well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

-

Interpret the Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of this compound in combination with another antibiotic over time.

Materials:

-

This compound

-

Second antibiotic of interest

-

Gram-negative bacterial strain

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in CAMHB (approximately 10⁸ CFU/mL). Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

-

Set up Treatment Groups: Prepare culture tubes or flasks with the following conditions:

-

No antibiotic (growth control)

-

This compound alone (at a specified concentration, e.g., 2x or 4x MIC)

-

Second antibiotic alone (at a specified concentration)

-

This compound and the second antibiotic in combination

-

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.

-

Determine Viable Cell Counts: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates. Incubate the plates overnight at 37°C.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each treatment group.

-

Interpret the Results:

-

Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL compared to the initial inoculum.

-

Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL and no significant increase in CFU/mL compared to the initial inoculum.

-

Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

-

Visualizations

Signaling Pathway of this compound Combination Therapy

Caption: Signaling pathway of this compound in combination with a second antibiotic.

Experimental Workflow for Synergy Assessment

Caption: Experimental workflow for assessing the synergy of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PF-04753299 Dosage for Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PF-04753299 for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?